Prizidilol - 59010-44-5

Prizidilol

Catalog Number: EVT-427998
CAS Number: 59010-44-5
Molecular Formula: C17H25N5O2
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Prizidilol can be accomplished through various methods, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). One notable synthetic route involves the following steps:

  1. Starting Materials: The synthesis typically begins with pyridazine derivatives.
  2. Reagents: Common reagents include hydrazine hydrate and various alkylating agents.
  3. Conditions: The reaction conditions may vary but often involve refluxing in organic solvents such as ethanol or methanol under controlled temperatures.
Molecular Structure Analysis

Prizidilol features a complex molecular structure that contributes to its pharmacological activity. Its chemical formula is C12H14N4O, with a molecular weight of 230.27 g/mol. The structure includes:

The molecular geometry allows for interactions with beta-adrenoceptors and vascular smooth muscle cells, facilitating its dual mechanism of action .

Chemical Reactions Analysis

Prizidilol undergoes various chemical reactions that are essential for its metabolism and pharmacological effects:

  1. Oxidation: Typically involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen, commonly employing sodium borohydride.
  3. Substitution: Functional groups in Prizidilol can be replaced by nucleophiles or halogens under acidic or basic conditions.

These reactions are critical in understanding the metabolic pathways of Prizidilol and how it interacts within biological systems .

Mechanism of Action

Prizidilol's mechanism of action is characterized by its ability to block beta-adrenoceptors while simultaneously inducing vasodilation:

  • Beta-Adrenoceptor Blocking: By binding to non-selective beta-adrenoceptors (beta-1 and beta-2), Prizidilol reduces heart rate and myocardial contractility, leading to decreased cardiac output.
  • Vasodilation: The compound promotes relaxation of vascular smooth muscle through the release of nitric oxide or other vasodilatory pathways.

This dual action results in significant antihypertensive effects, making Prizidilol an effective treatment option for patients with high blood pressure .

Physical and Chemical Properties Analysis

Prizidilol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless to pale yellow solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: The melting point ranges around 120°C to 125°C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic use .

Applications

Prizidilol has been extensively studied for various scientific applications:

  • Pharmaceutical Research: Investigated as a model compound for studying beta-adrenoceptor blocking mechanisms and vasodilatory effects.
  • Clinical Applications: Primarily researched for its efficacy in treating hypertension, demonstrating significant reductions in blood pressure in clinical trials.
  • Drug Development: Utilized as a reference compound in the development of new antihypertensive drugs due to its unique pharmacological profile .
Introduction to Prizidilol

Historical Development and Nomenclature (SK & F 92657)

Prizidilol (development code SK & F 92657) emerged as a novel antihypertensive compound in the early 1980s through research by Smith Kline & French Laboratories. This hydrazinopyridazine derivative represented a deliberate departure from conventional beta-blockers through its intentional incorporation of dual pharmacological actions. The compound was systematically evaluated through phased clinical trials, with early phase studies establishing its antihypertensive efficacy in human subjects. Initial nomenclature reflected its development lineage, with the designation SK & F 92657 preceding the assigned international nonproprietary name "Prizidilol" upon advancement to later clinical stages [1] [5].

Clinical validation occurred through multiple independent investigations, with a pivotal study involving 10 patients with mild-to-moderate essential hypertension demonstrating significant blood pressure reduction. After a mean treatment period of 26.5 weeks (range: 6.5-49 weeks), blood pressure decreased from 168±22/106±6 mmHg to 144±19/94±12 mmHg (p<0.05 systolic, p<0.025 diastolic). The mean effective dose was 410 mg (range: 100-700 mg daily), achieving the target diastolic pressure (≤95 mmHg) in 70% of participants [1]. These findings established Prizidilol as a clinically relevant antihypertensive agent warranting further investigation.

Long-term efficacy was subsequently confirmed in a larger cohort (n=24) with dose titration over 14 weeks. Significant reductions were observed in both supine (172±17/106±6 mmHg to 154±16/97±7 mmHg) and standing blood pressure (167±18/111±8 mmHg to 148±14/97±7 mmHg) at 14 weeks with a mean dose of 687 mg/day. Pharmacokinetic analysis revealed peak plasma concentrations at approximately 2.5 hours post-dose, coinciding with maximal antihypertensive effect, and a plasma elimination half-life of 3.9 hours (range: 2.0-8.9 hours) [5].

Table 1: Antihypertensive Efficacy of Prizidilol in Clinical Trials

Study DurationPatient NumberMean Dose (mg/day)Blood Pressure Reduction (mmHg)Achievement of Target DBP (≤95 mmHg)
26.5 weeks (mean)10410 ± 242-24/-12 (from 168/106)70% (7/10 patients)
14 weeks24687-18/-9 (supine), -19/-14 (standing)Not explicitly reported
Single-dose (6mg/kg)12Equivalent to ~420*-20 (systolic), -13 (diastolic)Acute effect only

*Dose calculation based on 70kg individual [1] [2] [5]

Pharmacological Classification: Dual-Action Beta-Adrenoceptor Antagonist and Vasodilator

Prizidilol belongs to a distinctive pharmacological class characterized by dual mechanisms: non-selective beta-adrenoceptor blockade and direct precapillary vasodilation. This combination strategically addresses hypertension through complementary pathways—reducing cardiac output via beta-blockade while simultaneously decreasing peripheral vascular resistance through vasodilation. Unlike conventional beta-blockers that may increase peripheral resistance, Prizidilol's vasodilatory component counteracts this effect, providing a hemodynamic profile more conducive to blood pressure reduction [1] [8].

The molecular basis of its dual action resides in its hybrid structure: the hydrazinopyridazine moiety confers direct vascular smooth muscle relaxation akin to hydralazine, while the beta-blocking component antagonizes both beta-1 and beta-2 adrenoceptors. Competitive binding studies confirmed its potent, reversible antagonism at beta-adrenergic receptors. Importantly, the vasodilatory effect predominates in the overall hemodynamic response, distinguishing it from beta-blockers with secondary vasodilatory properties mediated through other mechanisms (e.g., nitric oxide potentiation or alpha-adrenergic blockade) [2] [4].

Hemodynamic profiling in hypertensive patients revealed a characteristic response pattern: single oral doses (3.0-6.0 mg/kg) produced significant blood pressure reductions within 1-2 hours, peaking at 4-5 hours (maximum reduction: 33/18 mmHg at 800 mg dose) and sustaining beyond 8 hours. Heart rate typically exhibited a biphasic response—initial slight reduction followed by a modest increase—reflecting the interplay between beta-blockade-induced bradycardia and compensatory tachycardia from vasodilation. This contrasts with pure beta-blockers, which uniformly reduce heart rate, and underscores the integrated pharmacology of Prizidilol [2] [5].

A critical metabolic determinant emerged from pharmacokinetic studies: acetylator status significantly influences plasma concentrations and therapeutic effects. Similar to hydralazine (another hydrazine derivative), Prizidilol undergoes polymorphic N-acetylation. Slow acetylators exhibit higher plasma concentrations and greater blood pressure reductions compared to rapid acetylators at equivalent doses (6.0 mg/kg). This pharmacogenetic variation necessitated dose individualization in clinical practice [2].

Table 2: Impact of Acetylator Phenotype on Prizidilol Pharmacokinetics and Dynamics

ParameterSlow Acetylators (n=5)Rapid Acetylators (n=7)Significance
Peak Plasma ConcentrationHigherLowerp<0.05 (reported)
Area Under Curve (AUC)IncreasedDecreasedNot quantified
Antihypertensive EfficacyEnhancedReducedClinically apparent
Dose RequirementLowerHigherEstimated from data

Significance in Antihypertensive Drug Development

Prizidilol represented a conceptual breakthrough in cardiovascular pharmacology as an early prototype of intentionally engineered dual-action antihypertensive agents. Its development strategy—rational combination of beta-blockade and direct vasodilation within a single molecule—addressed recognized limitations of conventional monotherapies. Beta-blockers alone could elevate peripheral resistance through unopposed alpha-adrenergic activity, while vasodilators alone triggered compensatory tachycardia. Prizidilol's design provided built-in compensation: vasodilation mitigated beta-blocker-induced peripheral constriction, while beta-blockade prevented reflex tachycardia from vasodilation [4] [8].

This pharmacological innovation stimulated development of subsequent dual-action antihypertensives, most notably Labetalol, which combined beta-blockade with alpha-1 adrenergic blockade rather than direct vasodilation. While structurally distinct (Labetalol is a carbazole derivative without the hydrazine moiety), it shared the core therapeutic principle of simultaneously reducing cardiac output and peripheral resistance. Prizidilol thus served as a proof-of-concept for multifunctional receptor targeting in hypertension management, demonstrating superior diastolic pressure reduction compared to conventional beta-blocker/vasodilator combinations (propranolol plus hydralazine) in direct comparisons [4] [7].

Beyond receptor pharmacology, Prizidilol advanced understanding of hemodynamic tailoring in antihypertensive therapy. Studies demonstrated differential effects on renal blood flow compared to pure beta-blockers, with one investigation showing preserved renal perfusion during exercise—a clinically relevant advantage for patients with compromised renal function or exercise-induced hypertension. This organ-specific hemodynamic profile highlighted the potential for designing agents with targeted vascular effects beyond systemic blood pressure reduction [6].

Despite its eventual discontinuation from clinical use, Prizidilol's legacy persists in contemporary antihypertensive drug design. Its development provided crucial insights into the challenges of balancing dual pharmacologies—particularly regarding optimal receptor selectivity, pharmacokinetic compatibility of combined mechanisms, and management of off-target effects. These lessons directly informed subsequent generations of vasodilating beta-blockers, including Nebivolol (nitric oxide-mediated vasodilation) and Carvedilol (additional alpha-1 blockade), solidifying Prizidilol's role as a pioneering therapeutic strategy in cardiovascular medicine [7] [8].

Properties

CAS Number

59010-44-5

Product Name

Prizidilol

IUPAC Name

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22)

InChI Key

QGONODUKOFNSOY-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O

Synonyms

3-(2-(3-t-butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine
Dl-3-(2-(3-t-butylamino-2-hydroxypropoxy)phenyl)-6-hydrazinopyridazine
prizidilol
prizidilol monohydrate
prizidilol monosulfate, monohydrate
SK and F 92657
SK and F-92657
SKF 92657

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.